1-Methyl-2-phenyl-2,3-dihydro-1H-indole
Description
1-Methyl-2-phenyl-2,3-dihydro-1H-indole is a bicyclic heterocyclic compound featuring an indole core fused with a partially saturated six-membered ring. The molecule contains a methyl group at the 1-position and a phenyl substituent at the 2-position. Its structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
CAS No. |
20878-31-3 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-methyl-2-phenyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H15N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |
InChI Key |
OXOPPQNJDYHUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-2,3-dihydro-1H-indole can be synthesized through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another method includes the cyclization of N-alkylanilines with terminal alkynes using a copper catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction typically requires refluxing the reactants in the presence of an acid catalyst such as hydrochloric acid or acetic acid .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Tetrahydroindoles.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
1-Methyl-2-phenyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The exact pathways and targets depend on the specific biological context and the derivative .
Comparison with Similar Compounds
NMR and Mass Spectrometry
- 1-Methyl-2-phenyl-2,3-dihydro-1H-indole analogs: Compound 3b (C15H15N2): 13C-NMR shows a CH2 group at δ 47.45 and aromatic carbons between δ 116–134. HRMS (CI) m/z: 223.1225 . Nitro-substituted analog (C15H13N2O2): Introduction of a nitro group shifts the HRMS to m/z 253.0979 and alters aromatic 13C-NMR signals (e.g., δ 147.14 for C-NO2) .
Table 1: Spectroscopic Comparison of Indole Derivatives
Crystallographic and Conformational Analysis
Crystal structures of sulfonyl- and nitrobenzoyl-substituted analogs reveal:
- Dihedral Angles : The sulfonyl-bound phenyl ring in 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I) forms an 88.33° angle with the indole system, indicating near-orthogonal orientation .
- Space Groups: Derivatives crystallize in monoclinic (P21/n) or orthorhombic (P212121) systems, influenced by substituent bulk and intermolecular interactions .
- Hydrogen Bonding : Intramolecular C–H⋯O bonds stabilize S(6) ring motifs, while intermolecular bonds create R44(18) or R22(12) motifs, affecting packing efficiency .
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